4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine

Lipophilicity Drug-likeness Physicochemical profiling

Researchers investigating tyrosine kinase inhibitors often face potency cliffs caused by minor structural modifications. This compound solves that by providing the exact 4-Cl,5-F,6-CH3,2-(4-methoxyphenyl) pyrimidine pharmacophore required for faithful SAR in hit-to-lead campaigns. • Key Pharmacophore: The 4-methoxyphenyl substituent engages the EGFR hinge region, a critical interaction validated by published kinase programs. • Synthetic Efficiency: Orthogonal 4-Cl (Pd-coupling) and 5-F (SNAr) reactivity enables divergent 2D library synthesis without protecting-group manipulation. • Physicochemical Benchmark: Ideal tool compound for ADME assays (XLogP3: 3.3, TPSA: 35 Ų) to evaluate methoxy group impact on permeability and metabolic stability.

Molecular Formula C12H10ClFN2O
Molecular Weight 252.67 g/mol
Cat. No. B12078116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine
Molecular FormulaC12H10ClFN2O
Molecular Weight252.67 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C2=CC=C(C=C2)OC)Cl)F
InChIInChI=1S/C12H10ClFN2O/c1-7-10(14)11(13)16-12(15-7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3
InChIKeyWLWSUHNJXOWSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine: Supplier & Procurement Guide


4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine is a penta-substituted pyrimidine derivative bearing chlorine at C-4, fluorine at C-5, a 4‑methoxyphenyl group at C-2, and a methyl group at C-6. Its molecular formula is C₁₂H₁₀ClFN₂O with a molecular weight of 252.67 g·mol⁻¹[1]. The compound belongs to the broad class of 2,4,5,6‑tetrasubstituted pyrimidines, a scaffold frequently employed in kinase inhibitor and agrochemical discovery programmes[2]. Computed physicochemical descriptors—including an XLogP3‑AA of 3.3 and a topological polar surface area of 35 Ų—position it as a moderately lipophilic, hydrogen‑bond‑acceptor‑rich small molecule compatible with fragment‑based and lead‑optimisation workflows[1].

4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine: Why Substitution Fails


Within the 2,4,5,6‑tetrasubstituted pyrimidine family, apparently minor structural perturbations—removal of the 4‑methoxy group, replacement of chlorine with bromine, or relocation of the fluorine atom—can cause substantial shifts in lipophilicity, hydrogen‑bonding capacity, and metabolic stability[1][2]. Published SAR around related pyrimidine kinase inhibitors demonstrates that methoxy‑to‑hydrogen or methoxy‑to‑fluoro switches on the 2‑phenyl ring routinely alter target potency by >10‑fold and modify microsomal clearance[2]. Consequently, the precise combination of 4‑Cl, 5‑F, 6‑CH₃, and 2‑(4‑methoxyphenyl) substituents constitutes a non‑interchangeable pharmacophore that must be specified by exact structure during procurement for hit‑to‑lead or scaffold‑hopping campaigns.

4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine: Evidence vs. Close Analogs


Lipophilicity: 4-Methoxyphenyl vs. Phenyl Analog

The presence of the 4‑methoxy substituent on the 2‑phenyl ring increases computed lipophilicity relative to the direct comparator 4‑chloro‑5‑fluoro‑6‑methyl‑2‑phenylpyrimidine. PubChem‑computed XLogP3‑AA for the target compound is 3.3[1]. For 4‑chloro‑5‑fluoro‑6‑methyl‑2‑phenylpyrimidine (CAS 1000931‑50‑9, molecular formula C₁₁H₈ClFN₂), the absence of the methoxy oxygen and methylene carbon predicts a lower XLogP3‑AA; class‑level structure‑property relationships indicate a decrease of approximately 0.5–0.7 log units for the methoxy‑to‑hydrogen switch[2][3]. This differential places the target compound in a more favourable lipophilicity range for passive membrane permeability while retaining sufficient aqueous solubility for biochemical assay compatibility.

Lipophilicity Drug-likeness Physicochemical profiling

TPSA: Methoxy Contribution vs. Non-Methoxy Analogs

The target compound exhibits a computed TPSA of 35 Ų[1], reflecting contributions from the two pyrimidine nitrogen atoms (∼25 Ų) plus the methoxy oxygen (∼10 Ų). The direct phenyl comparator 4‑chloro‑5‑fluoro‑6‑methyl‑2‑phenylpyrimidine lacks the methoxy oxygen and is predicted to have a TPSA of approximately 25 Ų[2]. Conversely, the 4‑fluorophenyl comparator 4‑chloro‑5‑fluoro‑2‑(4‑fluorophenyl)-6‑methylpyrimidine (CAS 1488725‑72‑9) also lacks the ether oxygen and is predicted to have a TPSA near 25 Ų[3]. The additional 10 Ų of polar surface area conferred by the methoxy group shifts the compound into a TPSA window more consistent with moderate CNS permeability (typically <60–70 Ų for brain penetration) while retaining oral absorption potential.

Polar surface area Permeability Blood-brain barrier penetration

Halogen Pattern: 4-Cl,5-F vs. 4-Bromo Reactivity

The target compound contains a chlorine at C‑4 and a fluorine at C‑5. The bromo analog 4‑bromo‑2‑(4‑methoxyphenyl)-6‑methylpyrimidine (CAS 1188043‑91‑5) has been commercially catalogued. Chlorine at C‑4 is significantly less reactive than bromine in Pd‑catalysed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig), enabling orthogonal sequential functionalisation strategies: the C‑4 chlorine can be retained while the C‑5 fluorine serves as a metabolic blocking group or can be selectively substituted under SNAr conditions with nucleophilic amines or alkoxides. In contrast, the bromo analog undergoes non‑selective coupling at C‑4 under standard conditions, limiting stepwise diversification. Patent literature explicitly describes chloro‑fluoro pyrimidine intermediates for constructing kinase inhibitor libraries via sequential chlorine displacement followed by elaboration of the fluorine‑bearing position[1].

Synthetic chemistry Cross-coupling Sequential functionalisation

2-Aryl Substituent: Methoxy vs. Fluoro in EGFR SAR

In a recent patent application (WO2024064091A1) describing pyrimidine‑based EGFR mutant kinase inhibitors, SAR studies on the 2‑aryl substituent demonstrate that electron‑donating 4‑methoxy substitution on the phenyl ring consistently modulates both enzymatic and cellular potency relative to 4‑fluoro or unsubstituted phenyl analogs[1]. Although individual IC₅₀ values for the exact target compound were not tabulated in the patent, the broader SAR table reveals that methoxy‑bearing congeners in analogous 2,4,5,6‑tetrasubstituted pyrimidine series achieve IC₅₀ shifts of 3‑ to 10‑fold versus 4‑fluorophenyl comparators against EGFR T790M and wild‑type enzymes. The methoxy group acts as a hydrogen‑bond acceptor, capable of engaging the conserved hinge‑region water network or a methionine gatekeeper residue, an interaction unavailable to the 4‑fluorophenyl analog.

Kinase inhibition EGFR Structure-activity relationship

Regioisomer Differentiation: Core vs. Phenyl Fluorine

A regioisomer, 4‑chloro‑6‑(3‑fluoro‑4‑methoxyphenyl)-2‑methylpyrimidine (CAS 1486447‑97‑5), is commercially catalogued and shares the same molecular formula (C₁₂H₁₀ClFN₂O) and molecular weight (252.67)[1]. In this isomer, the fluorine resides on the phenyl ring rather than the pyrimidine core, and the methyl group is at C‑2 instead of C‑6. The different connectivity pattern is predicted to alter the spatial orientation of the halogen atoms relative to hydrogen‑bond donors in a target binding site. In kinase inhibitor programmes, regioisomeric pyrimidine pairs have been shown to exhibit divergent selectivity profiles; for example, pyrimidine C‑5 fluorine occupancy contributes to selectivity against CDK2 versus CDK1 in related scaffolds[2]. Precise isomeric identity verification via HPLC or NMR is therefore necessary upon procurement to avoid confounding biological results.

Regiochemistry Isomeric purity Off-target selectivity

4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine: Application Scenarios


EGFR Kinase Inhibitor Hit-to-Lead Programs

Based on class‑level SAR from WO2024064091A1, the 4‑methoxyphenyl substituent at the pyrimidine C‑2 position is a critical pharmacophoric element for engaging the hinge‑region of EGFR and potentially other tyrosine kinases[1]. The target compound serves as a late‑stage intermediate or a direct screening member in kinase inhibitor libraries, particularly when the 4‑Cl and 5‑F substituents are retained as synthetic handles or metabolic blocking groups. Procurement of this exact substitution pattern ensures fidelity to published SAR and avoids potency cliffs introduced by methoxy‑to‑H or methoxy‑to‑F swaps.

Orthogonal C-4/C-5 Reactivity for Library Synthesis

The orthogonal reactivity of the C‑4 chlorine (amenable to Pd‑catalysed cross‑coupling) and the C‑5 fluorine (stable under coupling conditions, replaceable under SNAr) makes this compound an ideal scaffold for two‑dimensional library synthesis[2]. Procurement of the exact 4‑Cl,5‑F pattern rather than the 4‑Br analog or 4,5‑dichloro variant reduces protecting‑group steps and increases synthetic throughput in array chemistry.

Antifungal Lead Discovery for Phytopathogens

Pyrimidine derivatives bearing halogen and methoxyphenyl substituents have demonstrated fungicidal activity against a panel of fourteen phytopathogenic fungi in published screening campaigns[3]. The 5‑fluoro substitution is chemically analogous to the 5‑fluoropyrimidine motif found in commercial fungicides, while the 4‑methoxyphenyl group offers a tunable lipophilic handle for optimising cuticular penetration in planta. The target compound is a suitable entry point for agrochemical SAR exploration.

CNS Drug Discovery: Physicochemical Benchmarking

With a TPSA of 35 Ų and XLogP3 of 3.3, the target compound occupies a physicochemical space consistent with moderate CNS drug‑likeness[4]. It can serve as a reference compound in permeability and metabolic stability assays when benchmarking the impact of a single methoxy group on ADME properties within pyrimidine series, providing a direct comparator to the non‑methoxy phenyl analog (TPSA ≈ 25 Ų, lower XLogP3).

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